3,3-Difluorocyclobutanone

Catalog No.
S846106
CAS No.
1273564-99-0
M.F
C4H4F2O
M. Wt
106.072
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3-Difluorocyclobutanone

CAS Number

1273564-99-0

Product Name

3,3-Difluorocyclobutanone

IUPAC Name

3,3-difluorocyclobutan-1-one

Molecular Formula

C4H4F2O

Molecular Weight

106.072

InChI

InChI=1S/C4H4F2O/c5-4(6)1-3(7)2-4/h1-2H2

InChI Key

DOVLQPYYSCACJX-UHFFFAOYSA-N

SMILES

C1C(=O)CC1(F)F

Limited Availability and Research Focus:

While 3,3-difluorocyclobutanone possesses a unique chemical structure with potential research applications, information regarding its specific use in scientific research is scarce. This is likely due to its limited commercial availability, with companies primarily offering it as a purchasable building block for further synthesis rather than a readily available research chemical [, , ].

Potential Applications:

Despite the limited information on current research applications, the presence of the fluorine atoms and the cyclic structure suggest potential areas for future exploration, including:

  • Medicinal Chemistry: Incorporation of the difluorocyclobutanone ring into drug molecules could be explored for its potential impact on various properties, such as metabolic stability, lipophilicity, and biological activity.
  • Material Science: The unique ring structure could be investigated for its potential use in the development of novel materials with specific properties, such as polymers or catalysts.

3,3-Difluorocyclobutanone is an organic compound characterized by its molecular formula C4H4F2OC_4H_4F_2O and a molecular weight of approximately 108.08 g/mol. This compound features a cyclobutane ring where two hydrogen atoms are substituted with fluorine atoms, along with a carbonyl group. Its unique structure imparts distinct chemical properties, making it an interesting subject for research in various fields, including organic chemistry and medicinal chemistry .

  • Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of alcohols or amines.
  • Reduction: The compound can be reduced using agents like lithium aluminum hydride to yield 3,3-difluorocyclobutanol.
  • Hydrolysis: In the presence of water, it can hydrolyze to form 3,3-difluorocyclobutanecarboxylic acid .

Research into the biological activity of 3,3-difluorocyclobutanone is ongoing. Preliminary studies suggest potential interactions with biological molecules due to the presence of fluorine atoms, which can enhance binding affinity and alter enzyme activities. Its unique structure may also influence its pharmacological properties, making it a candidate for further investigation in drug development.

The synthesis of 3,3-difluorocyclobutanone typically involves:

  • Fluorination of Cyclobutanone: This can be achieved using fluorinating agents such as diethylaminosulfur trifluoride or sulfur tetrafluoride under controlled conditions.
  • Rearrangement Reactions: Following initial fluorination, further reactions may be employed to refine the product and enhance yield .

3,3-Difluorocyclobutanone has various applications:

  • Synthetic Intermediates: It serves as a building block in the synthesis of more complex fluorinated compounds.
  • Pharmaceuticals: Its unique properties make it a candidate for developing new drugs or active pharmaceutical ingredients.
  • Material Science: The compound is explored for its potential in creating novel materials with enhanced characteristics due to fluorination .

Several compounds share structural similarities with 3,3-difluorocyclobutanone. The following table highlights some of these compounds along with their unique features:

Compound NameMolecular FormulaUnique Features
3,3-Difluorocyclobutane-1-carbonyl chlorideC5H5ClF2OC_5H_5ClF_2OContains a carbonyl chloride group enhancing reactivity.
3,3-Difluorocyclobutanecarboxylic acidC5H6F2O2C_5H_6F_2O_2Exhibits acidic properties due to the carboxylic group.
3,3-DifluorocyclobutanecarbonitrileC5H4F2NC_5H_4F_2NContains a nitrile group affecting its reactivity.
3,3-Difluorocyclobutane-1-sulfonyl chlorideC5H5ClF2O2SC_5H_5ClF_2O_2SCombines sulfonyl functionality for diverse applications.

Uniqueness

What sets 3,3-difluorocyclobutanone apart from its analogs is its combination of a cyclobutane ring with two fluorine atoms and a carbonyl group. This specific arrangement enhances its reactivity and stability compared to other derivatives while offering versatile pathways for chemical transformations .

Deoxofluorination of Cyclobutanone Derivatives

The deoxofluorination of cyclobutanone derivatives represents one of the most versatile approaches for synthesizing 3,3-difluorocyclobutanone. This methodology involves the replacement of oxygen atoms with fluorine atoms through nucleophilic substitution mechanisms [1] [2].

Mechanistic Fundamentals

Deoxofluorination reactions typically proceed through the formation of sulfur-oxygen bonds as the initial step. When using diethylaminosulfur trifluoride, the reaction begins with nucleophilic attack of the sulfur center on the oxygen atom of the hydroxyl group, forming an intermediate sulfonate ester [3] [4]. This intermediate subsequently undergoes nucleophilic attack by fluoride ion, resulting in carbon-fluorine bond formation with simultaneous elimination of the sulfur-containing leaving group [5].

Substrate Scope and Selectivity

The deoxofluorination of α-N-phthaloyl cycloalkanones has been investigated using bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). Research demonstrates that deoxofluorination of α-N-phthaloyl cyclobutanone yields both gem-difluorides and vic-difluorides through neighboring group participation mechanisms [2]. The formation of cationic intermediates through neighboring group participation plays a critical role in determining reaction outcomes, with the presence or absence of hydrogen atoms on the protected amine being crucial for product distribution.

Practical Implementation

Laboratory-scale procedures typically involve treating 3,3-difluorocyclobutanol precursors with morpholino-DAST in dichloromethane at controlled temperatures. The optimized protocol involves adding morpholino-DAST slowly at 0°C, followed by warming to room temperature and stirring for extended periods [6]. Yields of 56% have been achieved on scales up to 32 grams, demonstrating the practical viability of this approach [7].

Fluorination Agents and Reaction Conditions (DAST, Selectfluor, PCC)

Diethylaminosulfur Trifluoride (DAST)

DAST functions as a nucleophilic fluorinating reagent that effectively converts alcohols and carbonyl compounds to their fluorinated analogs under mild conditions [8] [9]. The mechanism involves initial coordination of the sulfur center to the oxygen atom, followed by nucleophilic displacement with fluoride ion [3]. DAST-mediated fluorination of cyclobutanol derivatives requires careful temperature control, typically performed at temperatures ranging from -78°C to 0°C to minimize side reactions and decomposition [10].

Reaction conditions for DAST-mediated deoxofluorination include the use of anhydrous dichloromethane as solvent under inert atmosphere conditions. The reagent demonstrates high efficiency for both primary and secondary alcohols, with reaction times varying from several hours to overnight depending on substrate reactivity [8]. Safety considerations are paramount when working with DAST, as the reagent can generate toxic hydrogen fluoride upon contact with moisture [11].

Selectfluor as Electrophilic Fluorinating Agent

Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) represents a safer alternative for electrophilic fluorination reactions [12] [13]. Unlike nucleophilic reagents such as DAST, Selectfluor operates through single electron transfer mechanisms or direct electrophilic attack on electron-rich substrates [14] [15].

The electrophilic fluorination mechanism with Selectfluor involves the formation of π-complexes with aromatic substrates, followed by fluorine transfer through single electron transfer pathways [16]. For cyclobutanone derivatives, Selectfluor can facilitate selective fluorination under mild conditions at room temperature, making it particularly attractive for industrial applications [17].

Kinetic studies demonstrate that Selectfluor-mediated fluorination proceeds through polar two-electron mechanisms rather than radical pathways [18] [19]. The absence of radical intermediates, confirmed through hypersensitive radical probe studies, indicates that single electron transfer does not occur during the fluorination process [15].

Pyridinium Chlorochromate (PCC) for Oxidation Steps

Pyridinium chlorochromate serves as a mild oxidizing agent that selectively converts primary alcohols to aldehydes and secondary alcohols to ketones without over-oxidation to carboxylic acids [20] [21]. In the synthesis of 3,3-difluorocyclobutanone, PCC plays a crucial role in the oxidation of 3,3-difluorocyclobutanol to the corresponding ketone.

The oxidation mechanism involves initial formation of a chromate ester through nucleophilic attack of the alcohol oxygen on the electrophilic chromium center [22] [23]. Subsequently, base-mediated elimination of a proton from the carbon adjacent to the oxygen results in carbon-oxygen double bond formation with concomitant reduction of chromium(VI) to chromium(IV) [21].

Optimal reaction conditions for PCC oxidation include the use of dichloromethane as solvent at room temperature, with the addition of molecular sieves or Celite to facilitate product isolation and minimize chromium waste [20]. Yields of 39% have been reported for the conversion of 3,3-difluorocyclobutanol to 3,3-difluorocyclobutanone using this methodology [1].

Industrial-Scale Production and Scalability

Process Development Considerations

The transition from laboratory-scale to industrial-scale production of 3,3-difluorocyclobutanone presents several technical and economic challenges. Key factors influencing scalability include reagent costs, safety requirements, waste management, and regulatory compliance [24] [25].

Industrial fluorination processes typically require specialized equipment capable of handling corrosive reagents and maintaining strict environmental controls [26] [25]. The development of efficient nucleophilic fluorination methods has focused on reducing reagent costs while maintaining high yields and selectivity [27] [28].

Economic and Safety Assessments

Large-scale fluorination operations face significant challenges related to the handling of toxic and corrosive reagents. Hydrogen fluoride, a common byproduct of DAST-mediated reactions, requires specialized containment and neutralization procedures [29] [30]. The capital-intensive nature of fluorine chemistry infrastructure limits the number of facilities capable of commercial-scale production [29].

Process mass intensity calculations demonstrate that optimized fluorination procedures can achieve favorable environmental metrics when properly designed [31]. The implementation of continuous flow processes has shown promise for improving throughput while maintaining safety standards [32].

Regulatory and Environmental Factors

Commercial production of fluorinated compounds is subject to stringent environmental regulations due to the potential environmental impact of fluorine-containing waste streams [33]. The development of greener fluorination methodologies, including hydrogen fluoride-free processes, represents an active area of industrial research [34] [35].

Recent advances in sustainable fluorination include the development of processes that circumvent the need for hydrogen fluoride by utilizing alternative activation methods for fluorspar [35]. These approaches offer the potential for decentralized manufacturing and reduced dependence on traditional fluorochemical supply chains [34].

Alternative Synthetic Routes (Ketene Reactions, Photoredox Catalysis)

Ketene-Based Cyclobutanone Formation

Ketene cycloaddition reactions provide an alternative pathway for constructing cyclobutanone frameworks that can subsequently be functionalized with fluorine substituents [36] [37]. The [2+2] cycloaddition of ketenes with alkenes proceeds through concerted mechanisms that can achieve high stereoselectivity [37].

Intramolecular ketene-alkene cycloadditions have been developed for the synthesis of bicyclic cyclobutanone systems [36]. These reactions involve the in situ generation of ketene intermediates from appropriate precursors, followed by cyclization to form four-membered ring products [38]. The electronic effects of substituents on the alkene component control regiochemistry, while steric factors influence overall reaction efficiency [36].

Photoredox Catalytic Approaches

Photoredox catalysis has emerged as a powerful tool for fluorination reactions, offering mild reaction conditions and broad functional group tolerance [39] [40]. Visible light-promoted decarboxylative fluorination of carboxylic acids provides access to alkyl fluorides through single electron transfer mechanisms [39].

The photoredox-mediated fluorination mechanism involves photoinduced oxidation of carboxylates to form carboxyl radicals, which undergo rapid carbon dioxide extrusion followed by fluorine atom transfer from electrophilic fluorinating reagents [39]. Iridium-based photocatalysts demonstrate high efficiency for these transformations, with reaction yields often exceeding 80% under optimized conditions [41].

Alternative organocatalytic photoredox systems using anthraquinone as the photocatalyst have been developed for chemoselective fluorination of aliphatic carbons [42]. Time-resolved spectroscopic studies reveal the formation of transient anthraquinone-Selectfluor complexes that initiate and sustain fluorination reactions [42].

Emerging Methodologies

Recent developments in fluorination chemistry include the use of fluorinated radicals for divergent synthesis via photoredox catalysis [43]. These approaches enable the selective generation of multiple fluorinated products from common starting materials through careful manipulation of reaction parameters such as solvent, pressure, and additives [43].

The development of metal-free photoredox systems for decarboxylative fluorination offers advantages in terms of cost and environmental impact [40]. Organic dyes can effectively catalyze the fluorination of aliphatic carboxylic acids under visible light irradiation at room temperature, achieving satisfactory yields without the need for expensive metal catalysts [40].

XLogP3

0.4

Dates

Last modified: 08-15-2023

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